molecular formula C18H17N3O2 B5434499 N-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5434499
M. Wt: 307.3 g/mol
InChI Key: ROIKPDKSFDJVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib has shown promising results in the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Mechanism of Action

Sorafenib targets multiple signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK signaling pathway and the VEGF signaling pathway. By inhibiting these pathways, Sorafenib can prevent the growth and proliferation of cancer cells and reduce the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Sorafenib has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer treatment.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to target multiple signaling pathways involved in tumor growth and angiogenesis. However, Sorafenib also has some limitations, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for Sorafenib research, including the development of more potent and selective Sorafenib analogs, the identification of biomarkers for patient selection, and the investigation of Sorafenib's potential use in combination with other cancer therapies. Additionally, Sorafenib's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease, is an area of active research.

Synthesis Methods

Sorafenib is synthesized by a multi-step process that involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-(benzyloxy)aniline to form 4-(benzyloxy)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(benzyloxy)-3-aminobenzoic acid, which is further reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form Sorafenib.

properties

IUPAC Name

2-methyl-N-(4-phenylmethoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21-17(11-12-19-21)18(22)20-15-7-9-16(10-8-15)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIKPDKSFDJVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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